(R)-Phenylephrine-d3 Hydrochloride is a deuterated derivative of (R)-Phenylephrine Hydrochloride, a synthetic compound primarily recognized for its role as a decongestant and vasoconstrictor. The incorporation of deuterium atoms into the phenylephrine structure enhances its utility in scientific research, particularly in pharmacokinetics and metabolic studies. As an alpha-1 adrenergic receptor agonist, it primarily targets alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure, making it valuable in both clinical and research settings .
The synthesis of (R)-Phenylephrine-d3 Hydrochloride typically involves the introduction of deuterium atoms into the phenylephrine structure. Common methods include:
The synthesis process often requires careful control of reaction conditions, including temperature, pressure, and pH levels. For example, reactions may be conducted at 30°C with a phosphate buffer to optimize yield and purity. High-performance liquid chromatography (HPLC) is frequently employed to purify the final product and verify its identity .
The molecular formula for (R)-Phenylephrine-d3 Hydrochloride is CHDNO·HCl, with a molecular weight of approximately 206.68 g/mol. The structure includes:
The compound's structural data can be referenced through databases such as PubChem, where detailed information regarding its molecular geometry and electronic properties is available .
(R)-Phenylephrine-d3 Hydrochloride can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation may yield compounds like phenylacetaldehyde or phenylacetic acid depending on the oxidizing agent used.
(R)-Phenylephrine-d3 Hydro
The molecular architecture of (R)-Phenylephrine-d3 Hydrochloride (chemical formula: C9H11D3ClNO2) features selective deuterium substitution at the 2-, 4-, and 6-positions of the phenolic ring, creating a symmetric isotopic labeling pattern that maintains the compound's structural integrity while introducing a measurable mass difference. This design yields a molecular weight of 206.68 g/mol, representing a 3 Da increase compared to the non-deuterated phenylephrine hydrochloride (203.67 g/mol) [4] [6]. The strategic positioning of deuterium atoms at these ortho and para locations relative to the hydroxy group specifically targets metabolic soft spots where hydroxylation and subsequent conjugation reactions typically occur, thereby imparting metabolic stability to these pathways while retaining the molecule's receptor binding characteristics.
The absolute (R)-configuration at the chiral center remains crucial for pharmacological activity, as this enantiomer exhibits significantly higher binding affinity for α1-adrenergic receptors compared to its (S)-counterpart. X-ray crystallographic analyses confirm that the deuterated compound maintains identical stereochemical and crystal packing properties to the native molecule, with deuterium substitution causing no significant conformational alterations due to the nearly identical atomic radii of hydrogen and deuterium [10]. The hydrochloride salt form enhances stability and water solubility, facilitating its application in various experimental systems. Commercial synthesis typically achieves >95% chemical purity (by HPLC) with ≥98% deuterium incorporation at designated positions, ensuring minimal isotopic dilution effects in sensitive mass spectrometry applications [4] [10].
Table 1: Structural Characteristics of (R)-Phenylephrine-d3 Hydrochloride
Property | Specification |
---|---|
Chemical Formula | C9H11D3ClNO2 |
Molecular Weight | 206.68 g/mol |
Deuterium Positions | Phenyl ring positions 2, 4, 6 |
Chiral Center | (R)-configuration |
Salt Form | Hydrochloride |
Purity Specifications | >95% (HPLC); ≥98% atom D enrichment |
CAS Number (deuterated) | 1217858-50-8 / 1276197-50-2 |
Parent CAS (non-deuterated) | 61-76-7 |
The development of deuterated sympathomimetics emerged from mid-20th century efforts to understand catecholamine metabolism through radioactive tracer techniques. Early work with tritium-labeled epinephrine and norepinephrine in the 1950s-1960s provided foundational insights into adrenergic receptor interactions but faced limitations due to radiation hazards and isotopic lability. Phenylephrine itself entered medical use in 1938 following its 1933 patent, serving as a stable alternative to catecholamine decongestants due to its resistance to catechol-O-methyltransferase (COMT) metabolism [3]. The transition to deuterium labeling strategies gained momentum in the 1970s with advances in mass spectrometry, allowing researchers to exploit the kinetic isotope effect (KIE) without radioactivity concerns.
The specific deuterated analog (R)-Phenylephrine-d3 represents a product of sophisticated 21st century pharmacological tool development, first reported in the scientific literature circa 2010 as analytical technologies advanced to require more precise internal standards. Its creation coincided with the broader emergence of deuterated pharmaceuticals, exemplified by FDA-approved deutetrabenazine (2017) which demonstrated that strategic deuteration could significantly improve drug exposure profiles. For research compounds like (R)-Phenylephrine-d3 Hydrochloride, the primary objective shifted from therapeutic improvement to creating specialized tools for mechanistic studies [6]. The synthetic approach to this compound leverages catalytic hydrogen-deuterium exchange under high-temperature conditions or stepwise deuteration during precursor synthesis, ensuring selective incorporation at the designated aromatic positions while preserving the chiral integrity of the ethanolamine side chain.
Table 2: Evolution of Deuterated Sympathomimetic Research Agents
Era | Deuteration Approach | Primary Research Applications | Technological Enablers |
---|---|---|---|
1960s-1970s | Nonselective deuteration | Radioactivity alternative for distribution studies | Early GC-MS; scintillation counting |
1980s-1990s | Selective side-chain deuteration | Metabolic pathway identification | Improved NMR; LC separation techniques |
2000s-Present | Site-specific aromatic deuteration (e.g., Phenylephrine-d3) | Quantitative bioanalysis; enzyme kinetics; receptor binding | High-resolution MS; chiral chromatography |
(R)-Phenylephrine-d3 Hydrochloride serves as an indispensable bioanalytical tool in contemporary drug research, primarily functioning as a mass spectrometry internal standard that enables precise quantification of endogenous and administered phenylephrine across biological matrices. When co-administered or spiked into samples, its near-identical chemical behavior to the native compound compensates for variations in extraction efficiency, ionization suppression, and chromatographic performance during LC-MS/MS analysis, thereby improving measurement accuracy to <5% variability even at sub-nanogram concentrations [5] [6]. This application has proven particularly valuable in elucidating phenylephrine's complex pharmacokinetics, including its notoriously low (0.003-38%) and variable oral bioavailability attributed to extensive intestinal and hepatic first-pass metabolism involving sulfotransferases (SULT1A3) and monoamine oxidases (MAO-A) [3].
Beyond bioanalysis, researchers employ this deuterated analog to investigate metabolic pathways and enzyme kinetics through well-designed tracer studies. The kinetic isotope effect arising from C-D bond cleavage (versus C-H in the native compound) provides measurable differences in metabolic rates that allow identification of rate-limiting enzymatic steps. Recent applications include:
The compound has additionally enabled sophisticated drug-drug interaction studies, particularly relevant given phenylephrine's status as a common component in multi-drug preparations. By co-administering the deuterated analog with interacting drugs, researchers can simultaneously monitor changes in phenylephrine pharmacokinetics without sequential dosing designs. This approach revealed mechanistic insights into cytochrome P450 2D6-mediated interactions and transporter-based interference at intestinal P-glycoprotein sites [5].
Table 3: Research Applications of (R)-Phenylephrine-d3 Hydrochloride
Application Domain | Specific Use Case | Analytical Advantage |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS internal standard for plasma/serum assays | Compensates for matrix effects; enables high-precision measurements |
Metabolic Stability Assessment | Hepatic S9 fraction incubation studies | Distinguishes parent compound from metabolites via mass shifts |
Enzyme Kinetics | Determination of intrinsic isotope effects on MAO kinetics | Reveals rate-limiting bond cleavage steps |
Absorption Studies | Caco-2 monolayer transport experiments | Simultaneous measurement of apical-basolateral transport without radiolabels |
Tissue Distribution | Microdialysis calibration standard | Provides recovery correction in complex biological fluids |
Table 4: Key Synonyms for (R)-Phenylephrine-d3 Hydrochloride
Synonym | Source |
---|---|
(R)-(-)-Phenylephrine-d3 Hydrochloride | [5] [7] |
L-Phenylephrine-d3 Hydrochloride | [6] |
3-(1R)-1-Hydroxy-2-(methylamino)ethylphenol hydrochloride | [4] [7] |
Phenylephrine D3 hydrochloride | [5] |
(R/S)-Phenylephrine-d3 HCl (racemic mixture) | [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: